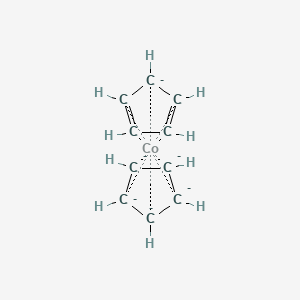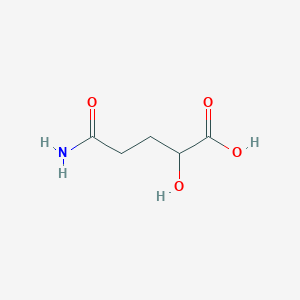
2-Hydroxyglutaramic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyglutaramic acid is a dicarboxylic acid monoamide that is 5-amino-5-oxopentanoic acid carrying a hydroxy group at position 2. It is a metabolite identified in human breast milk. It has a role as a human metabolite. It is a dicarboxylic acid monoamide and a 2-hydroxy monocarboxylic acid. It derives from a glutaramic acid.
Aplicaciones Científicas De Investigación
Role in Pathophysiology and Oncogenesis
2-Hydroxyglutaramic acid, structurally similar to α-ketoglutarate, plays a significant role in various physiological and pathological processes. It is notably involved in the pathophysiology of 2-hydroxyglutaric aciduria, tumors with mutant isocitrate dehydrogenase, and clear cell renal cell carcinoma. Recognized as an oncometabolite, it has garnered attention for its role in oncogenesis. Recent studies also highlight its accumulation in hypoxic or acidic environments and its influence on immune cell fate, thus extending its relevance beyond tumorigenesis (Du & Hu, 2021).
Diagnostic and Analytical Techniques
Advancements in analytical methods, such as field asymmetric waveform ion mobility spectrometry/mass spectrometry, have enabled rapid chiral discrimination of 2-hydroxyglutaric acid. This is crucial for detecting pathogenic mutations in cancer, offering a faster and more efficient approach compared to traditional chromatography or electrophoresis (Fukui et al., 2021).
Link to Neurological Disorders
L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, is associated with the accumulation of L-2-hydroxyglutaric acid in body fluids and has been linked to the development of malignant brain tumors, highlighting a potential role in brain tumorigenesis (Moroni et al., 2004).
Biochemical and Genetic Insights
Research has identified mutations in genes encoding enzymes like FAD-dependent L-2-hydroxyglutarate dehydrogenase, which are implicated in the metabolism of L-2-hydroxyglutaric acid. These findings provide insight into the biochemical and genetic defects underlying disorders like L-2-hydroxyglutaric aciduria (Rzem et al., 2004).
Metabolic Regulation and Acidosis
Studies show that acidic pH acts as a metabolic switch for 2-hydroxyglutarate generation and signaling. This regulation, particularly in hypoxic or tumor microenvironments, is significant for understanding its role in metabolic pathways and oncometabolic events (Nadtochiy et al., 2016).
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10) |
Clave InChI |
YEQXTNAAHMATGV-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)O |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
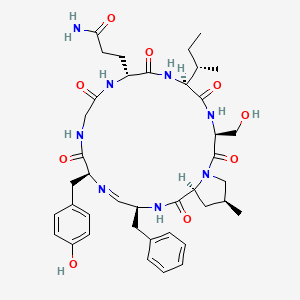
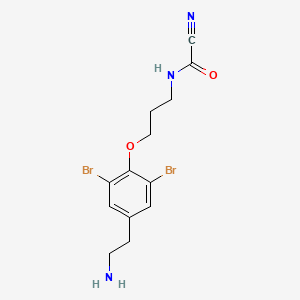
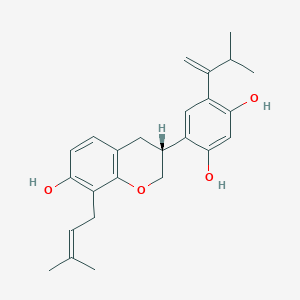
![[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-sulfooxy-2-(2-tetradecylhexadecoxy)oxan-3-yl]oxy-6-methyloxan-4-yl] hydrogen sulfate](/img/structure/B1251989.png)
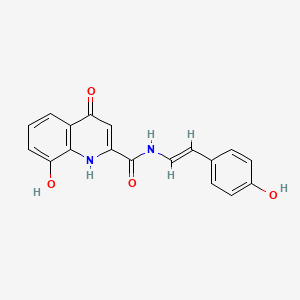

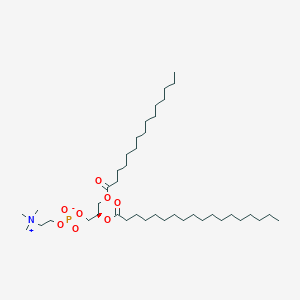
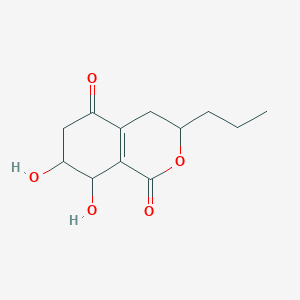
![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)


